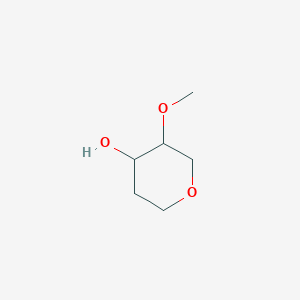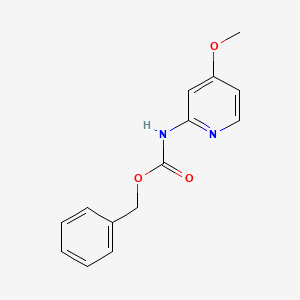
Benzyl (4-methoxypyridin-2-yl)carbamate
Vue d'ensemble
Description
“Benzyl (4-methoxypyridin-2-yl)carbamate” is a chemical compound with the molecular formula C14H14N2O3 . It has a molecular weight of 258.27 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Benzyl (4-methoxypyridin-2-yl)carbamate” consists of a benzyl group attached to a carbamate group, which is further connected to a 4-methoxypyridin-2-yl group . The InChI Code for this compound is 1S/C14H14N2O3/c1-18-12-7-8-15-13 (9-12)16-14 (17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3, (H,15,16,17) .Physical And Chemical Properties Analysis
“Benzyl (4-methoxypyridin-2-yl)carbamate” is a solid compound that should be stored in a dry environment at 2-8°C . .Applications De Recherche Scientifique
Antimitotic Agents
Studies have explored the metabolism and biological activity of compounds structurally related to Benzyl (4-methoxypyridin-2-yl)carbamate. For instance, Temple and Rener (1992) investigated the activity of chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, a compound with metabolic and structural similarities. These isomers demonstrated significant activity in various biological systems, with notable differences in potency between the isomers (Temple & Rener, 1992).
Liquid Crystalline Behavior and Photophysical Properties
Ahipa et al. (2014) synthesized luminescent compounds containing methoxy pyridine, benzonitrile, and alkoxy benzene structures, demonstrating liquid crystalline behavior and potential as mesogens. These compounds, related to Benzyl (4-methoxypyridin-2-yl)carbamate, showed varying phase behaviors based on their alkoxy chain length and exhibited blue emission, making them interesting for material science applications (Ahipa et al., 2014).
Prodrug Development
Rahmathullah et al. (1999) conducted synthesis and evaluation of carbamate analogues of 2,5-bis(4-amidinophenyl)furan, a structurally related compound, as prodrugs for Pneumocystis carinii pneumonia. The study found that certain carbamates exhibited promising anti-PCP activity, highlighting the potential of carbamate derivatives in therapeutic applications (Rahmathullah et al., 1999).
Enzyme Inhibition
Research by Magar et al. (2021) focused on benzyl carbamates as selective inhibitors of butyrylcholinesterase (BChE). They found that certain benzyl carbamates showed higher inhibitory activity against BChE compared to acetylcholinesterase (AChE), with implications for Alzheimer's disease treatment (Magar et al., 2021).
Ring-Opening Polymerization
Pounder et al. (2011) studied the ring-opening polymerization (ROP) of an O-carboxyanhydride monomer derived from L-malic acid, using 4-methoxypyridine as a catalyst. This research, related to benzyl carbamate chemistry, contributes to the development of biodegradable polymers (Pounder et al., 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
benzyl N-(4-methoxypyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-18-12-7-8-15-13(9-12)16-14(17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYITSZDUHAXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674771 | |
| Record name | Benzyl (4-methoxypyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (4-methoxypyridin-2-yl)carbamate | |
CAS RN |
1073372-17-4 | |
| Record name | Phenylmethyl N-(4-methoxy-2-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073372-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (4-methoxypyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




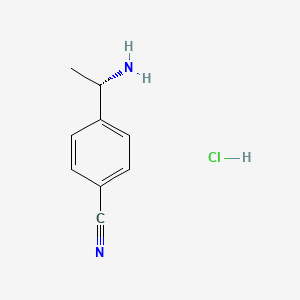


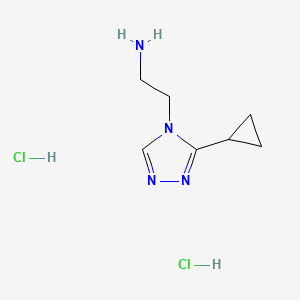
![1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1373170.png)
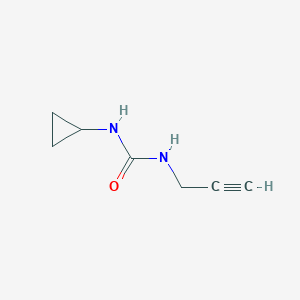
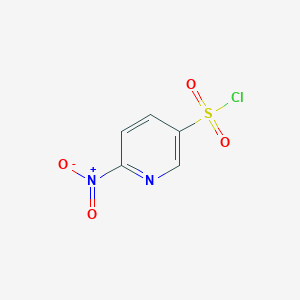
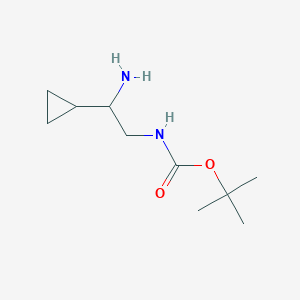
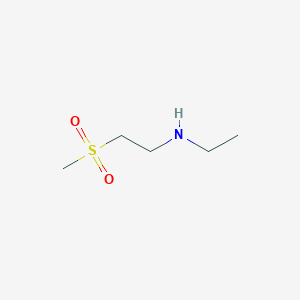
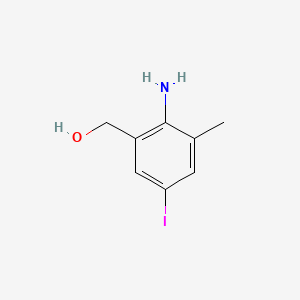
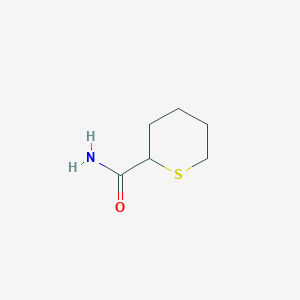
![3-Aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B1373179.png)
